E1 Inhibition and Selectivity Over E2/E3 Enzymes
PYR-41 was identified as the first cell-permeable inhibitor of ubiquitin-activating enzyme E1. In an in vitro assay measuring the formation of E1~ubiquitin thioesters, PYR-41 inhibited UBE1 activity with an IC50 of 5–10 µM [1]. Critically, in a direct head-to-head comparison evaluating selectivity, PYR-41 was shown to specifically block E1 activity while demonstrating no detectable effect on the activity of E2 ubiquitin-conjugating enzymes or E3 ubiquitin ligases in reconstituted systems, establishing a defined mechanism of action at the apex of the ubiquitin cascade [1].
| Evidence Dimension | Enzymatic Inhibition IC50 and Selectivity |
|---|---|
| Target Compound Data | Inhibits E1 with an IC50 of ~5-10 µM; No activity detected against E2 or E3 enzymes at concentrations up to 50 µM. |
| Comparator Or Baseline | Matched E2 and E3 enzyme activity assays in the absence of inhibitor; activity of the proteasome inhibitor bortezomib, which acts downstream. |
| Quantified Difference | ≥10-fold selectivity window for E1 inhibition over E2/E3 enzymes, providing a distinct upstream intervention point compared to proteasome inhibitors. |
| Conditions | In vitro reconstituted ubiquitination assay using His6-tagged E1 and labeled ubiquitin. |
Why This Matters
This establishes the compound's utility for scientific researchers requiring a chemical tool to dissect E1-dependent cellular processes upstream of E2/E3 and proteasome functions, avoiding confounding downstream effects.
- [1] Yang, Y., Kitagaki, J., Dai, R. M., Tsai, Y. C., Lorick, K. L., Ludwig, R. L., Pierre, S. A., Jensen, J. P., Davydov, I. V., Oberoi, P., Li, C. C., Kenten, J. H., Beutler, J. A., Vousden, K. H., & Weissman, A. M. (2007). Inhibitors of ubiquitin-activating enzyme (E1), a new class of potential cancer therapeutics. Cancer Research, 67(19), 9472–9481. View Source
